Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate
Description
Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a nitro group at position 5 and esterified with a benzo[d]thiazole moiety. Derivatives of 5-nitrobenzo[b]thiophene-2-carboxylic acid, such as phenylthiosemicarbazide analogs, have demonstrated enhanced anti-inflammatory and anti-nociceptive properties compared to classical NSAIDs like piroxicam . The benzo[d]thiazole group, as seen in related esters, may improve binding affinity through π-π interactions or hydrogen bonding .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 5-nitro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4S2/c20-17(23-9-16-18-12-3-1-2-4-14(12)25-16)15-8-10-7-11(19(21)22)5-6-13(10)24-15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQUKZZUSSUMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophene with carboxylic acids or their derivatives under acidic conditions[_{{{CITATION{{{1{Synthesis, Spectroscopic Studies and Structure of 2-(Benzo[d]thiazol-2 .... Subsequent nitration of the thiophene ring introduces the nitro group[{{{CITATION{{{_2{Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2 ...](https://link.springer.com/article/10.1007/s11030-023-10736-1).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, leading to the formation of different amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzothiazole or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Amides, sulfonamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are being explored for their therapeutic potential. Studies have indicated their efficacy in treating various diseases, including tuberculosis and inflammation.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism by which Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitro group, in particular, plays a crucial role in its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic processes.
Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, biological activities, and applications of the target compound and its analogs:
Key Differences and Insights
- In contrast, 6-chloro () and 5-trifluoromethyl () substituents offer distinct electronic and steric profiles, influencing applications ranging from antimicrobials to agrochemicals. Amino vs. Nitro Groups: Methyl 5-aminobenzo[b]thiophene-2-carboxylate (CAS 20699-85-8) serves as a precursor for further functionalization. The amino group’s nucleophilicity contrasts with the nitro group’s electrophilicity, enabling divergent synthetic pathways .
Ester Moieties :
- Biological Activity: Anti-inflammatory Potential: The target compound’s nitro group and benzothiazole ester align with bioactive derivatives showing superior anti-inflammatory activity compared to piroxicam . Anti-tumor Activity: Ethyl 5-(quinazolinyl)benzo[b]thiophene-2-carboxylate () demonstrates how bulky substituents (e.g., quinazoline) can redirect activity toward oncology targets.
Biological Activity
Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzothiazole ring and a nitro-substituted benzo[b]thiophene moiety. The synthesis typically involves multi-step reactions, including:
- Synthesis of Intermediates : The initial formation of the benzo[d]thiazole and benzo[b]thiophene intermediates through nitration and amide formation.
- Coupling Reactions : These intermediates are coupled using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.
In Vitro Studies :
- A study reported that certain benzothiazole derivatives showed Minimum Inhibitory Concentrations (MIC) as low as 100 μg/mL against Mycobacterium tuberculosis, indicating strong antibacterial activity .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer potential. The unique structural features of this compound allow it to interact with cellular targets involved in cancer progression.
Case Study :
- A recent publication demonstrated that certain derivatives induced apoptosis in cancer cell lines through the activation of the p53 pathway, suggesting a mechanism for their anticancer effects .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells by modulating key signaling pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate?
- Methodology :
- Step 1 : Synthesize the 5-nitrobenzo[b]thiophene-2-carboxylate core via hydrolysis of methyl esters. For example, methyl 5-nitrobenzo[b]thiophene-2-carboxylate is hydrolyzed using NaOH in MeOH under reflux (95% yield) or microwave irradiation (94% yield in 3 minutes) .
- Step 2 : Introduce the benzo[d]thiazol-2-ylmethyl group via alkylation. For instance, 2-(bromomethyl)-benzo[d]thiazole reacts with nucleophilic sites (e.g., amines or carboxylates) under basic conditions, as demonstrated in N-alkylation reactions yielding structurally related compounds .
- Step 3 : Optimize regiochemistry using nitro displacement strategies. Beck’s work on nitro group reactivity in benzo[b]thiophene derivatives provides a framework for selective functionalization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Confirms regiochemistry and substitution patterns. For example, methylene protons in benzyl groups show distinct shifts (~δ 4.88 ppm in CDCl3), and aromatic protons resolve substituent positions .
- Infrared (IR) Spectroscopy :
- Identifies functional groups (e.g., ester C=O at ~1670 cm⁻¹, nitro stretches at ~1511/1344 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) :
- Validates molecular formula (e.g., [M+H]+ peaks with <5 ppm error) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of preparing intermediates like 5-nitrobenzo[b]thiophene-2-carboxylic acid?
- Data Comparison :
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional Reflux | 3 h | 95% | 99% |
| Microwave Irradiation | 3 min | 94% | 99% |
- Mechanistic Insight : Microwave heating enhances reaction kinetics by uniformly activating polar intermediates, reducing side reactions. This method is ideal for acid-sensitive substrates .
Q. What structural features contribute to the biological activity of benzo[b]thiophene derivatives, and how can SAR studies be designed?
- Key Findings :
- Nitro Group Position : Para-substituted nitro groups enhance antioxidant activity, while ortho-substitution improves antibacterial effects .
- Ester vs. Carboxylic Acid : N-Alkylated esters (e.g., benzo[d]thiazol-2-ylmethyl derivatives) show enhanced bioavailability compared to free acids .
- SAR Study Design :
- Synthesize analogs with varied substituents (e.g., halogen, alkyl, or methoxy groups).
- Test activity using disk diffusion assays (antibacterial) and DPPH radical scavenging (antioxidant) .
Q. How do reaction conditions (solvent, temperature, catalyst) influence the regioselectivity in nitro displacement reactions relevant to this compound’s synthesis?
- Case Study : Beck’s nitro displacement reactions for benzo[b]thiophene-2-carboxylates show that:
- Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the nitro position.
- Elevated temperatures (>100°C) promote regioselective C-5 functionalization over C-3 .
Q. What contradictions exist in reported synthetic yields for key intermediates, and how can these be resolved through experimental optimization?
- Example :
- Compound 1 in (benzo[d]thiazol-2-ylmethyl-triazine) has a 58% yield, while similar alkylations in achieve >90% yields.
- Resolution Strategies :
- Purification : Use silica plug filtration or sublimation (e.g., for chlorinated intermediates, yielding 90% purity) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer agents can enhance reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
